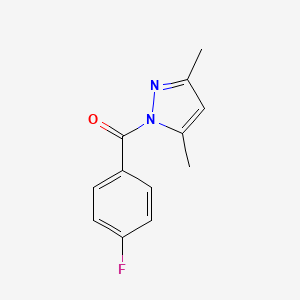

![molecular formula C13H15N3OS B5554550 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide is a chemical compound that has been of significant interest in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Evaluation

A novel synthesis involving 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide led to the creation of polyfunctionally substituted heterocyclic compounds featuring thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds, evaluated for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), exhibited significant inhibitory effects, highlighting their potential in cancer treatment (Shams et al., 2010).

Antimicrobial Activity

Further research into the synthetic capabilities of cyanoacetamide derivatives has revealed their effectiveness in producing compounds with notable antimicrobial properties. For instance, the synthesis of novel pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrated significant antibacterial and antifungal activities, comparable to those of standard drugs like streptomycin and fusidic acid. This showcases the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Insecticidal Assessment

The versatility of cyanoacetamide derivatives extends to the field of agriculture, where they serve as precursors for the synthesis of heterocycles with insecticidal properties. One study synthesized innovative heterocycles incorporating a thiadiazole moiety, which were then assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These findings open avenues for the development of new insecticides that can help in crop protection (Fadda et al., 2017).

Heterocyclic Dye Synthesis

Cyanoacetamide derivatives have also been explored for their application in dye synthesis, specifically in creating novel antimicrobial acyclic and heterocyclic dyes. These dyes, synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, exhibited significant antimicrobial activity against tested organisms, suggesting their utility in dyeing and textile finishing processes with added antimicrobial properties (Shams et al., 2011).

Propiedades

IUPAC Name |

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c14-7-10-6-9-4-2-1-3-5-11(9)16-13(10)18-8-12(15)17/h6H,1-5,8H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOHJXLPEMNNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=C(N=C2CC1)SCC(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)